molecular formula C15H27N5O5 B1195508 e-64

e-64

Cat. No.: B1195508
M. Wt: 357.41 g/mol
InChI Key: LTLYEAJONXGNFG-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

E-64 can be synthesized through both natural and synthetic methods. The natural method involves isolating the compound from Aspergillus japonicus. The synthetic route involves the preparation of this compound by coupling a trans-epoxysuccinic acid group to a modified dipeptide. The synthesis process includes the formation of a thioether linkage between the trans-epoxysuccinyl group of this compound and the active thiol group of cysteine proteases . Industrial production methods typically involve large-scale fermentation processes to cultivate Aspergillus japonicus, followed by extraction and purification of this compound .

Mechanism of Action

The mechanism of action of E-64 involves the covalent attachment of the compound to the active site cysteine of cysteine proteases. This occurs through a nucleophilic attack from the thiol group of the cysteine on the C2 of the epoxide in this compound . This covalent bond formation results in the irreversible inhibition of the protease activity. This compound specifically targets the active site cysteine, preventing the protease from catalyzing the hydrolysis of peptide bonds .

Properties

Molecular Formula

C15H27N5O5

Molecular Weight

357.41 g/mol

IUPAC Name

(2R,3R)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10+,11+/m0/s1

InChI Key

LTLYEAJONXGNFG-HBNTYKKESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@H]1[C@@H](O1)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O

Pictograms

Health Hazard

Synonyms

E 64
E-64
L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane
N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine

Origin of Product

United States

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